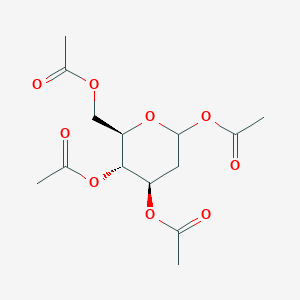

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose

概要

説明

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose: is a derivative of glucose, specifically a tetraacetylated form of 2-deoxy-D-glucose. This compound is often used in organic synthesis and biochemical research due to its unique structural properties and reactivity.

科学的研究の応用

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential in drug development, particularly in targeting metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various synthetic processes.

作用機序

Target of Action

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, a fundamental monosaccharide in the body. It is likely to interact with enzymes and proteins that metabolize glucose or other similar compounds . .

Mode of Action

As a glucose derivative, it may be involved in glycosylation processes, where it could potentially modify proteins or other molecules . The acetyl groups on the molecule could also play a role in its interactions with its targets .

Biochemical Pathways

Given its structural similarity to glucose, this compound may be involved in similar biochemical pathways. These could include glycolysis, the pentose phosphate pathway, or other metabolic pathways involving glucose . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. The acetyl groups may influence its solubility and therefore its absorption and distribution .

Result of Action

Given its structural similarity to glucose, it may have effects on cellular metabolism or other processes involving glucose .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound. Additionally, the presence of other molecules could influence its interactions with its targets .

準備方法

Synthetic Routes and Reaction Conditions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose can be synthesized through the acetylation of 2-deoxy-D-glucose. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

化学反応の分析

Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-glucose.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2-deoxy-D-glucose.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or aldehydes.

類似化合物との比較

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Similar structure but with an amino group instead of a hydroxyl group.

2-Acetamido-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative with an acetamido group.

1,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar but without the deoxy modification.

Uniqueness: 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose is unique due to the absence of a hydroxyl group at the second carbon position, which significantly alters its reactivity and interaction with biological molecules compared to its hydroxylated counterparts.

生物活性

1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose (TDA) is a derivative of 2-deoxy-D-glucose (2-DG), which has gained attention for its potential biological activities, particularly in the context of viral infections and metabolic disorders. This article reviews the biological activity of TDA, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6 on the glucopyranose ring. This structural modification enhances its solubility and biological activity compared to its parent compound, D-glucose.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₁₀ |

| Molecular Weight | 389.37 g/mol |

| Melting Point | 184-189 °C |

| CAS Number | 7772-79-4 |

Mechanisms of Biological Activity

TDA exhibits several biological activities primarily through its interference with cellular glucose metabolism and glycosylation processes:

- Inhibition of Glycolysis : TDA acts as a glucose antimetabolite by inhibiting glycolytic enzymes such as hexokinase. This inhibition leads to reduced ATP production in cells, which is particularly detrimental to rapidly dividing cells like those in tumors or virally infected tissues .

- Impact on Glycosylation : By mimicking glucose, TDA disrupts the normal glycosylation processes essential for viral replication and cell signaling. This disruption can lead to endoplasmic reticulum stress and activation of the unfolded protein response (UPR), further impairing cellular function .

- Antiviral Properties : In studies involving SARS-CoV-2, TDA demonstrated superior binding energies compared to other derivatives of 2-DG, suggesting enhanced efficacy in inhibiting viral proliferation by limiting the energy supply necessary for viral replication .

Research Findings and Case Studies

Several studies have evaluated the biological effects of TDA:

- Reduction of Glucosamine Incorporation : A study revealed that TDA significantly reduced the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs) without affecting total protein synthesis. This suggests that TDA competes with glucosamine in metabolic pathways critical for GAG synthesis .

- Cell Culture Studies : In primary hepatocyte cultures, TDA was shown to inhibit D-[3H]glucosamine uptake effectively. The concentration-dependent reduction indicates a potential role in modulating metabolic pathways involved in GAG production .

Potential Applications

The unique properties of TDA suggest several potential applications:

- Cancer Therapy : Given its ability to inhibit glycolysis and glycosylation, TDA may serve as a therapeutic agent in cancer treatment by starving tumor cells of energy and disrupting their growth signals.

- Viral Infections : The antiviral properties observed in laboratory settings indicate that TDA could be developed as a treatment option for viral infections, including COVID-19 .

特性

IUPAC Name |

[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEORKVJPIJWNG-VMXNZORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447840 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69515-91-9 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose into the structure of nalidixic acid?

A1: The research aimed to enhance the antimicrobial properties of nalidixic acid while potentially improving its safety profile []. By conjugating nalidixic acid with D-(+)-glucosamine, the researchers synthesized novel compounds, including one featuring this compound []. This modification led to increased antimicrobial activity against several bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli []. Notably, the modified compounds displayed lower cytotoxicity compared to the original nalidixic acid, suggesting a potential improvement in safety [].

Q2: How does the structure of the this compound-containing compound relate to its antimicrobial activity?

A2: While the exact mechanism of action wasn't fully elucidated in the research, the study suggests that the inclusion of the glucosamine moiety, particularly in the form of this compound, contributes significantly to the enhanced antimicrobial activity []. This could be due to improved interaction with bacterial targets, altered uptake mechanisms, or a combination of factors. Further research, including investigations into structure-activity relationships, is needed to understand the precise mechanisms underlying the observed antimicrobial effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。